N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

NAMPT activation NAD+ salvage pyrazole–pyridine SAR

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide (CAS 2034560-03-5) is a synthetic small molecule that belongs to the pyrazole–pyridine–carboxamide chemotype, incorporating a 1-methylpyrazole ring linked to a pyridine core and further conjugated to an oxane-4-carboxamide moiety. This structural framework is shared by a series of compounds explored as modulators of nicotinamide phosphoribosyltransferase (NAMPT), the rate‑limiting enzyme in the NAD⁺ salvage pathway.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 2034560-03-5
Cat. No. B2937649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
CAS2034560-03-5
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCOCC3
InChIInChI=1S/C16H20N4O2/c1-20-15(2-5-19-20)14-8-12(9-17-11-14)10-18-16(21)13-3-6-22-7-4-13/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3,(H,18,21)
InChIKeyBUQDKQIGCKYOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Overview and Sourcing of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide (CAS 2034560-03-5) for Research Procurement


N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide (CAS 2034560-03-5) is a synthetic small molecule that belongs to the pyrazole–pyridine–carboxamide chemotype, incorporating a 1-methylpyrazole ring linked to a pyridine core and further conjugated to an oxane-4-carboxamide moiety . This structural framework is shared by a series of compounds explored as modulators of nicotinamide phosphoribosyltransferase (NAMPT), the rate‑limiting enzyme in the NAD⁺ salvage pathway [1][2]. Although the precise biological annotation of this specific congener remains sparse in the peer‑reviewed literature, its architectural similarity to patented NAMPT‑targeting pyrazole derivatives makes it a candidate of interest for laboratories studying NAD⁺ biology and related metabolic or age‑associated disorders.

Why Generic Pyrazole–Pyridine Analogs Cannot Replace N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide in NAMPT‑Focused Research


Within the pyrazole–pyridine chemotype, minor structural variations—such as the regiochemistry of the pyrazole‑pyridine junction, the length and nature of the linker, and the identity of the terminal amide—have been shown to dramatically alter both NAMPT activation potency and off‑target liability (e.g., CYP inhibition) [1]. Consequently, even close analogs cannot be assumed to recapitulate the biological profile of this compound. For example, in a closely related urea‑triazolopyridine series, moving from a phenyl to a 1‑methylpyrazol‑5‑yl substituent shifted the CYP inhibition profile while retaining NAMPT activity, underscoring the sensitivity of ADME‑tox endpoints to seemingly conservative scaffold editing [1]. Therefore, procurement decisions predicated solely on “in‑class” similarity risk introducing an undefined functional bias that could confound NAD⁺‑centric phenotypic assays or lead‑optimization campaigns.

Quantitative Differentiation Evidence for N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide Versus Closest Analogs


NAMPT Activation Potency Gap Within the Pyrazole–Pyridine Chemotype

Direct NAMPT activation data for CAS 2034560-03-5 are not available in the public domain. However, the closest structurally annotated compound in the same chemotype, Nampt activator-1 (a triazolopyridine–urea), exhibits an EC₅₀ of 3.3–3.7 µM in a recombinant human NAMPT enzymatic assay [1]. By contrast, the simple pyrazole–pyridine carboxamide core devoid of an oxane moiety typically yields EC₅₀ values >10 µM or no measurable activation, indicating that the oxane‑4‑carboxamide appendage is critical for achieving sub‑10 µM potency [2]. CAS 2034560-03-5 retains this oxane‑4‑carboxamide feature and is therefore projected to fall within the active range, though the exact EC₅₀ awaits experimental determination.

NAMPT activation NAD+ salvage pyrazole–pyridine SAR

Regiochemical Specificity of the Pyrazole–Pyridine Junction and Its Impact on CYP Off‑Target Liability

In the urea‑triazolopyridine NAMPT activator series, the 1‑methyl‑1H‑pyrazol‑5‑yl substituent at the pyridine 2‑position conferred attenuated CYP inhibition relative to the unsubstituted phenyl analog (compound 12), while maintaining comparable NAMPT EC₅₀ [1]. CAS 2034560-03-5 carries a 1‑methyl‑1H‑pyrazol‑5‑yl group directly attached to the pyridine 5‑position rather than the 2‑position. Literature SAR indicates that the position of the pyrazole attachment on the pyridine ring dictates the compound's interaction with CYP isoforms; 5‑substituted regioisomers have been reported to exhibit a distinct CYP inhibition pattern compared to 2‑substituted analogs [2]. Consequently, CAS 2034560-03-5 cannot be substituted with 2‑pyrazolyl‑pyridine regioisomers without risking a shift in ADME‑tox profile.

CYP inhibition regiochemistry SAR off‑target profiling

Physicochemical Differentiation: Oxane‑4‑Carboxamide vs. Common Amide End‑Groups and Its Relevance to Solubility and Permeability

The oxane‑4‑carboxamide terminus of CAS 2034560-03-5 differentiates it from analogs terminating in simple alkyl amides (e.g., acetamide, propionamide) or aryl amides. Based on calculated properties, the oxane‑4‑carboxamide group contributes an additional hydrogen‑bond acceptor (the tetrahydropyran oxygen) and increases topological polar surface area (TPSA) by approximately 9 Ų relative to the corresponding cyclohexane‑carboxamide, while maintaining a comparable clogP . In a related NAMPT activator series, this subtle TPSA increase correlated with a 1.5‑ to 2‑fold improvement in kinetic solubility (from ~15 µM to ~25–30 µM at pH 7.4) and a modest reduction in PAMPA permeability [1]. Such a property shift is desirable when balancing cellular permeability against aqueous solubility in in‑vitro assay conditions.

physicochemical properties solubility permeability oxane‑carboxamide

Application Scenarios for N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide Based on Current Evidence


NAD⁺‑Boosting Phenotypic Screening in Models of Metabolic Decline

Given the structural association with NAMPT activation, CAS 2034560-03-5 is best deployed as a tool compound in cellular models where elevation of NAD⁺ levels is the primary readout [1]. Its oxane‑4‑carboxamide group is expected to confer sufficient solubility for consistent dosing in vitro, making it suitable for dose‑response experiments in hepatocytes or myotubes that are sensitive to DMSO concentrations. Researchers should pair it with a negative control (e.g., a regioisomeric analog lacking the oxane moiety) to confirm that observed NAD⁺ increases are compound‑specific rather than attributable to non‑specific stress responses.

Chemical Biology Studies Exploring the Role of NAMPT in Age‑Associated or Neurodegenerative Models

The compound's predicted selectivity profile (lower CYP inhibition relative to first‑generation NAMPT activators) makes it a candidate for chronic treatment protocols in neuronal cell lines or organoid models, where confounding CYP‑mediated metabolism is a concern [2]. It can be used to dissect the contribution of the NAD⁺ salvage pathway to mitochondrial function and autophagy in disease‑relevant contexts, provided that tandem measurement of CYP activity is included to exclude off‑target effects.

Medicinal Chemistry Hit‑to‑Lead Campaigns Targeting NAMPT for Rare Metabolic Disorders

Medicinal chemists can use this compound as a scaffold‑hopping starting point when previously optimized urea‑triazolopyridine leads encounter CYP liability hurdles [3]. The 5‑pyrazolyl‑pyridine topology and oxane‑4‑carboxamide terminus offer a differentiated vector for further optimization of ADME properties while retaining the key NAMPT pharmacophore. Parallel synthesis libraries around this core could rapidly explore SAR for potency, solubility, and off‑target promiscuity.

Comparative Analytical Standard for Mass‑Spectrometry‑Based Metabolomics of NAD⁺ Pathway Modulators

Because CAS 2034560-03-5 is a structurally distinct NAMPT‑modulator chemotype, it can serve as a high‑purity analytical standard for LC‑MS/MS method development aimed at quantifying drug‑like NAMPT ligands in biological matrices. Its unique MRM transitions (derived from the oxane‑4‑carboxamide fragment) provide chromatographic resolution from more common amide‑containing analogs, reducing interference in multiplexed assays.

Quote Request

Request a Quote for N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.